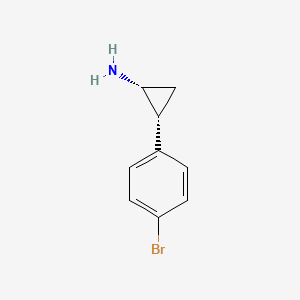![molecular formula C19H17F3N6O5S2 B12830898 4-((5,10-Dimethyl-6-oxo-6,10-dihydro-5H-pyrimido[5,4-b]thieno[3,2-e][1,4]diazepin-2-yl)amino)benzenesulfonamide 2,2,2-trifluoroacetate](/img/structure/B12830898.png)
4-((5,10-Dimethyl-6-oxo-6,10-dihydro-5H-pyrimido[5,4-b]thieno[3,2-e][1,4]diazepin-2-yl)amino)benzenesulfonamide 2,2,2-trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((5,10-Dimethyl-6-oxo-6,10-dihydro-5H-pyrimido[5,4-b]thieno[3,2-e][1,4]diazepin-2-yl)amino)benzenesulfonamide 2,2,2-trifluoroacetate is a complex organic compound known for its role as a selective inhibitor of kinases MST1 and MST2. These kinases are part of the Hippo pathway, which is crucial for regulating organ size and tissue regeneration by inhibiting cell proliferation and promoting apoptosis .
Méthodes De Préparation
The synthesis of 4-((5,10-Dimethyl-6-oxo-6,10-dihydro-5H-pyrimido[5,4-b]thieno[3,2-e][1,4]diazepin-2-yl)amino)benzenesulfonamide involves multiple steps, starting with the preparation of the pyrimido[5,4-b]thieno[3,2-e][1,4]diazepine core. This is followed by the introduction of the benzenesulfonamide group. The final step involves the formation of the 2,2,2-trifluoroacetate salt. The reaction conditions typically require an inert atmosphere and low temperatures to maintain the stability of the intermediates .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Applications De Recherche Scientifique
4-((5,10-Dimethyl-6-oxo-6,10-dihydro-5H-pyrimido[5,4-b]thieno[3,2-e][1,4]diazepin-2-yl)amino)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis.
Biology: Acts as an inhibitor in studies involving the Hippo pathway.
Medicine: Investigated for its potential in promoting tissue regeneration and repair.
Industry: Utilized in the development of new pharmaceuticals and biotechnological applications.
Mécanisme D'action
The compound exerts its effects by selectively inhibiting the kinases MST1 and MST2, which are central components of the Hippo pathway. By blocking these kinases, the compound activates the downstream effector Yes-associated protein, promoting cell growth and proliferation. This mechanism is crucial for its role in tissue regeneration and repair .
Comparaison Avec Des Composés Similaires
Similar compounds include other inhibitors of the Hippo pathway, such as:
XMU-MP-1: Another selective MST1/2 inhibitor with a similar structure and function.
Verteporfin: An inhibitor that targets the downstream effector of the Hippo pathway.
Propriétés
Formule moléculaire |
C19H17F3N6O5S2 |
|---|---|
Poids moléculaire |
530.5 g/mol |
Nom IUPAC |
4-[(2,9-dimethyl-8-oxo-6-thia-2,9,12,14-tetrazatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-13-yl)amino]benzenesulfonamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C17H16N6O3S2.C2HF3O2/c1-22-12-7-8-27-14(12)16(24)23(2)13-9-19-17(21-15(13)22)20-10-3-5-11(6-4-10)28(18,25)26;3-2(4,5)1(6)7/h3-9H,1-2H3,(H2,18,25,26)(H,19,20,21);(H,6,7) |
Clé InChI |
APWVPDNVYWKCIN-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=O)N(C3=CN=C(N=C31)NC4=CC=C(C=C4)S(=O)(=O)N)C)SC=C2.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethyl-1H-benzo[d]imidazol-5-ol](/img/structure/B12830819.png)
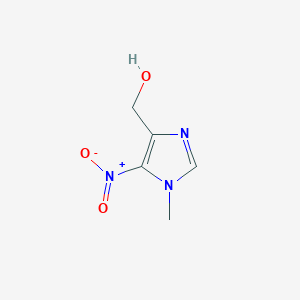
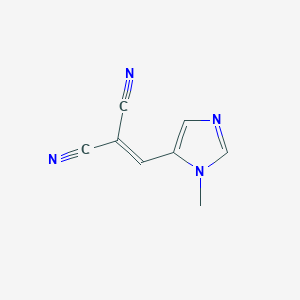
![4,4,5,5-tetramethyl-2-[3-(1,2,2-triphenylethenyl)phenyl]-1,3,2-Dioxaborolane](/img/structure/B12830828.png)
![tert-Butyl ((2S,3S)-3-aminobicyclo[2.2.2]octan-2-yl)carbamate](/img/structure/B12830832.png)


![4-Bromo-N-[(4-bromophenyl)methylene]benzenemethanamine](/img/structure/B12830846.png)
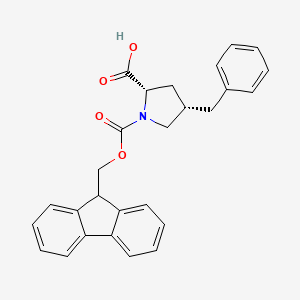
![3-(4-Acetyl-2,3,5,6-tetrafluorophenyl)-4-hydroxy-1,5-dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B12830851.png)
![2-Ethyl-1H-benzo[d]imidazol-1-ol](/img/structure/B12830854.png)
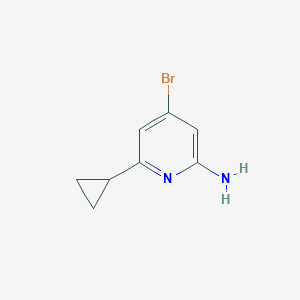
![1-(6-methoxy-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B12830876.png)
